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Silodosin Metabolite

Cat. No.: B12066773
M. Wt: 509.5 g/mol
InChI Key: VIWKOELUJFEJEQ-UHFFFAOYSA-N
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Description

Silodosin Metabolite, specifically the glucuronide conjugate known as KMD-3213G, is a major pharmacologically active metabolite of the alpha-1 adrenergic receptor antagonist Silodosin . It is formed in vivo via direct glucuronidation mediated primarily by the UGT2B7 enzyme . In pharmacokinetic studies, this metabolite achieves a plasma exposure level (AUC) that is approximately three to four times greater than that of the parent Silodosin compound and has an extended elimination half-life of about 24 hours . The metabolite retains pharmacological activity, contributing to the overall therapeutic effect of Silodosin, albeit with about one-eighth the binding affinity for the α1A adrenergic receptor compared to the parent drug . This metabolite is a critical analytical standard for researchers conducting drug metabolism and pharmacokinetic (DMPK) studies. Its applications include use as a reference standard in quantitative bioanalytical method development using techniques like LC-MS/MS for determining Silodosin levels in biological samples such as plasma, urine, and feces . Investigating the formation and clearance of KMD-3213G also provides valuable insights into the role of UGT2B7 in drug disposition, which can be vital for understanding potential drug-drug interactions . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30F3N3O5 B12066773 Silodosin Metabolite

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[7-carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKOELUJFEJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Enzymatic Mechanisms of Silodosin

Primary Biotransformation Routes of Silodosin (B1681671)

The initial steps in silodosin's metabolism involve several enzymatic reactions that convert the parent drug into more polar compounds, facilitating their elimination.

A significant metabolic pathway for silodosin is direct glucuronide conjugation. This process results in the formation of silodosin glucuronide, also known as KMD-3213G. This metabolite is considered a major product of silodosin metabolism and is formed through the action of UDP-glucuronosyltransferase 2B7 (UGT2B7) drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.nghres.caqbdpharmaceuticals.comnih.gov. Silodosin glucuronide is pharmacologically active and reaches plasma exposure levels (AUC) approximately four times greater than those of the parent silodosin. Furthermore, it possesses a prolonged elimination half-life, estimated at around 24 hours, compared to silodosin's half-life of approximately 13.3 hours drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.ngqbdpharmaceuticals.comtga.gov.auulb.ac.beeuropa.eueuropa.eueuropa.eu.

Another primary route of silodosin metabolism involves dehydrogenation reactions. This pathway leads to the formation of a second major metabolite, KMD-3293. This transformation is catalyzed by alcohol and aldehyde dehydrogenases drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.nghres.caqbdpharmaceuticals.comnih.govulb.ac.beeuropa.eueuropa.eueuropa.eu. Unlike silodosin glucuronide, KMD-3293 exhibits negligible pharmacological activity and achieves plasma exposures similar to those of the parent silodosin drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.nghres.caqbdpharmaceuticals.comnih.govulb.ac.beeuropa.eueuropa.eueuropa.eu.

Silodosin also undergoes oxidative metabolism, with the cytochrome P450 (CYP) enzyme system playing a role. Specifically, CYP3A4 is identified as a principal enzyme involved in these oxidative pathways drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.nghres.caqbdpharmaceuticals.comtga.gov.aueuropa.eudrugbank.comnih.goveuropa.eunih.goveuropa.eunih.govsquarepharma.com.bd. While CYP3A4 is crucial for the metabolism of many drugs, in the case of silodosin, it appears to be primarily involved in the formation of minor metabolites. Importantly, CYP enzymes are not considered to be the primary drivers for the formation of the two major metabolites, silodosin glucuronide (KMD-3213G) and KMD-3293 fda.gov. Beyond these major pathways, silodosin can also undergo other metabolic transformations, including dealkylation (forming KMD-3289), N-dealkylation, hydroxylation, glucosylation, and sulfate (B86663) conjugation, contributing to a diverse array of metabolites nih.govdrugbank.com.

Specific Enzyme and Transporter Involvement in Silodosin Metabolism

The metabolic transformation of silodosin is orchestrated by specific enzymes, with UGT2B7 and CYP3A4 being particularly significant.

UDP-glucuronosyltransferase 2B7 (UGT2B7) is a critical enzyme in the glucuronidation pathway of silodosin drugs.comnih.govwikipedia.orgfda.gov.phtga.gov.aunafdac.gov.nghres.caqbdpharmaceuticals.comnih.gov. UGT2B7 catalyzes the direct conjugation of silodosin with glucuronic acid, yielding the pharmacologically active metabolite, silodosin glucuronide (KMD-3213G). This pathway represents a major route of silodosin biotransformation, leading to a metabolite with higher systemic exposure and a longer half-life. Genetic variations in the UGT2B7 gene have been investigated for their potential impact on silodosin pharmacokinetics, suggesting that UGT2B7 may play a key role in the observed variability in silodosin metabolism nih.gov.

Data Tables

Table 1: Major Silodosin Metabolites and Their Formation Pathways

Metabolite NameFormation PathwayPrimary Enzyme(s) InvolvedPharmacological ActivityRelative Plasma Exposure (AUC)Elimination Half-life
KMD-3213G (Silodosin Glucuronide)GlucuronidationUGT2B7Active~4x that of silodosin~24 hours
KMD-3293DehydrogenationAlcohol/Aldehyde DehydrogenasesNegligibleSimilar to silodosinNot specified

Table 2: Key Enzymes in Silodosin Metabolism

EnzymePrimary Role in Silodosin MetabolismNotes
UDP-Glucuronosyltransferase 2B7 (UGT2B7)Glucuronidation of silodosin to KMD-3213GMajor pathway for the primary metabolite; genetic polymorphisms can affect silodosin metabolism and exposure.
Cytochrome P450 3A4 (CYP3A4)Oxidative metabolism of silodosinPrimarily involved in minor metabolites; potent inhibitors (e.g., ketoconazole) significantly increase silodosin plasma concentrations and exposure.
Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH)Dehydrogenation of silodosin to KMD-3293Forms the second major metabolite, KMD-3293, which has negligible pharmacological activity.

Function of Alcohol and Aldehyde Dehydrogenases

Silodosin undergoes extensive metabolism within the body, with dehydrogenation being identified as a significant biotransformation pathway drugbank.comtmda.go.tzfda.goveuropa.eunih.govnih.govtga.gov.aufarmako.netprescriberpoint.comhres.canih.gov. This metabolic conversion is primarily catalyzed by the enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) drugbank.comtmda.go.tzfda.goveuropa.eunih.govnih.govhres.canih.gov. Through this enzymatic action, silodosin is transformed into its metabolite, KMD-3293 drugbank.comtmda.go.tzfda.goveuropa.eunih.govnih.govhres.canih.gov. Research indicates that KMD-3293 possesses negligible pharmacological activity drugbank.comtmda.go.tznih.gov. In terms of systemic exposure, KMD-3293 achieves plasma concentrations that are comparable to those of the parent compound, silodosin drugbank.comtmda.go.tznih.gov.

Interaction with P-glycoprotein (P-gp)

For instance, studies involving ketoconazole (B1673606), a known inhibitor of both cytochrome P450 3A4 (CYP3A4) and P-gp, demonstrated a substantial rise in silodosin's peak plasma concentration (Cmax) and its area under the curve (AUC). Specifically, co-administration of silodosin with 400 mg of ketoconazole resulted in a 3.8-fold increase in silodosin Cmax and a 3.2-fold increase in AUC tmda.go.tzdrugs.com. Due to the potential for increased silodosin concentrations and associated effects, the concurrent use of silodosin with strong P-gp inhibitors, such as cyclosporine, is generally not recommended tmda.go.tznih.govhres.canih.gov.

Key Silodosin Metabolites and Their Formation

Metabolite NameFormation PathwayPrimary Enzymes InvolvedPharmacological ActivityPlasma Exposure (Relative to Silodosin)
KMD-3213GGlucuronidationUDP-glucuronosyltransferase 2B7 (UGT2B7)ActiveApproximately 4 times greater
KMD-3293DehydrogenationAlcohol Dehydrogenase, Aldehyde DehydrogenaseNegligibleSimilar

Compound Names:

Silodosin

KMD-3213G (Silodosin glucuronide)

KMD-3293

Alcohol Dehydrogenase (ADH)

Aldehyde Dehydrogenase (ALDH)

UDP-glucuronosyltransferase 2B7 (UGT2B7)

P-glycoprotein (P-gp)

Ketoconazole

Cyclosporine

Identification and Structural Elucidation of Silodosin Metabolites

Major Plasma Metabolites of Silodosin (B1681671)

Following oral administration, silodosin is extensively metabolized, with glucuronidation and dehydrogenation representing the primary pathways leading to its major plasma metabolites.

KMD-3213G (Silodosin Glucuronide)

KMD-3213G, also known as silodosin glucuronide, is identified as the principal metabolite of silodosin found in human plasma drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phwikipedia.orgtmda.go.tzhres.canih.gov. Its formation occurs through direct glucuronide conjugation of silodosin, a process primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phwikipedia.orgtmda.go.tznih.gov. Structurally, it is a glucuronide conjugate of the parent drug drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phwikipedia.orgtmda.go.tzhres.canih.govnih.govtandfonline.com.

Research findings indicate that KMD-3213G is pharmacologically active in vitro drugbank.comtga.gov.aueuropa.eufda.gov.phhres.cahres.ca. Pharmacokinetically, it exhibits a significantly higher plasma exposure, with an area under the curve (AUC) approximately three to four times greater than that of silodosin drugbank.comtga.gov.aunih.goveuropa.eufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.govnih.govtandfonline.com. Furthermore, KMD-3213G possesses an extended elimination half-life, estimated to be around 24 hours, compared to silodosin's half-life of approximately 13.3 hours drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.gov. The protein binding of silodosin glucuronide is also substantial, reported to be between 91% and 92% europa.eutga.gov.aueuropa.eufda.gov.phtmda.go.tz.

KMD-3293

KMD-3293 is recognized as the second major metabolite of silodosin identified in human plasma drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.gov. Its formation is attributed to the dehydrogenation of silodosin, a biotransformation catalyzed by alcohol and aldehyde dehydrogenases drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.gov.

Studies have shown that KMD-3293 possesses negligible pharmacological activity drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.gov. Its plasma exposures are reported to be similar to those of the parent compound, silodosin drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aufda.goveuropa.eufda.gov.phtmda.go.tzhres.canih.gov.

Other Identified Metabolites of Silodosin

Beyond the major plasma metabolites, silodosin is also subject to other metabolic transformations, resulting in the formation of minor oxidative metabolites and other identified compounds.

Minor Oxidative Metabolites

Silodosin undergoes oxidative metabolism, with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, playing a significant role in these biotransformations drugbank.comtga.gov.aunih.goveuropa.eutga.gov.aueuropa.eufda.gov.phwikipedia.orgtmda.go.tztga.gov.au. These oxidative pathways lead to the formation of several minor metabolites. Identified oxidative metabolites include KMD-3241, which is formed by the dehydrogenation of the indoline (B122111) moiety of silodosin, and KMD-3310, resulting from the oxidation of the methylene (B1212753) carbon adjacent to the ring nitrogen tga.gov.au. KMD-3289 is another identified metabolite formed through dealkylation drugbank.comnih.gov. These metabolites are generally considered minor in comparison to KMD-3213G and KMD-3293 wikipedia.org.

Metabolite MD127

Specific research findings detailing a metabolite identified as "MD127" were not present in the reviewed literature. However, the metabolic profile of silodosin includes other identified metabolites such as KMD-3241 glucuronide, KMD-3295, silodosin N-dealkylated metabolite, silodosin sulfated metabolite, silodosin glucosylated metabolite, and silodosin hydroxylated metabolite, which are formed through various metabolic routes drugbank.com.

Metabolite Data Summary

The following table summarizes key pharmacokinetic data for the major plasma metabolites of silodosin:

Metabolite NamePrimary Metabolic PathwayPlasma Exposure (vs. Silodosin)Elimination Half-Life (approx.)Pharmacological ActivityProtein Binding (approx.)
KMD-3213G (Silodosin Glucuronide)Glucuronidation (UGT2B7)3-4 times higher AUC24 hoursActive in vitro91-92%
KMD-3293Dehydrogenation (Alcohol/Aldehyde Dehydrogenases)Similar to silodosinNot specifiedNegligibleNot specified

Compound List

Silodosin

KMD-3213G (Silodosin Glucuronide)

KMD-3293

KMD-3241

KMD-3289

KMD-3310

KMD-3295

KMD-3241-G (KMD-3241 glucuronide)

Silodosin N-dealkylated metabolite

Silodosin sulfated metabolite

Silodosin glucosylated metabolite

Silodosin hydroxylated metabolite

Pharmacological and Receptor Binding Activity of Silodosin Metabolites

In Vitro Pharmacological Activity of KMD-3213G

KMD-3213G, the primary metabolite of silodosin (B1681671), is formed through direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) drugbank.comfda.gov.ph. This metabolite has demonstrated in vitro activity and reaches plasma exposure (AUC) approximately four times greater than that of the parent compound, with an extended half-life of approximately 24 hours drugbank.comfda.gov.phnih.goveuropa.eu.

Table 1: Alpha-1 Adrenoceptor Binding Affinity of Silodosin Metabolites

MetaboliteAlpha-1 SubtypeRelative Affinity (vs. Silodosin)NotesSource(s)
KMD-3213GHuman α1-AR1/8General human α1-AR affinity. Shown to be active in vitro. fda.govabbvie.cawikipedia.org
KMD-3213GRat α1A-AR1/4.5Affinity for rat α1A-AR subtype. abbvie.ca
KMD-3293Human α1A-AR1/42Affinity for human α1A-AR subtype. Considered to have negligible pharmacological activity. abbvie.ca
MD127Human α1A-AR6.3 times lowerDid not exhibit significant affinity for any α1-AR subtypes. tga.gov.au
MD127Human α1B-AR47 times lowerDid not exhibit significant affinity for any α1-AR subtypes. tga.gov.au
MD127Human α1D-AR35 times lowerDid not exhibit significant affinity for any α1-AR subtypes. tga.gov.au

Beyond receptor binding, the functional antagonism of KMD-3213G has been assessed in isolated tissue models. In studies using isolated rat prostate tissue, KMD-3213G demonstrated functional activity by inhibiting noradrenaline-induced contractions. Specifically, KMD-3213G exhibited approximately half of the antagonist effect observed with parent silodosin fda.govtga.gov.autga.gov.au. The pKb value for KMD-3213G in inhibiting noradrenaline-induced contraction in isolated rat prostate was recorded as 9.86, compared to 10.15 for silodosin tga.gov.au. These findings indicate that KMD-3213G contributes to the pharmacological activity through its functional antagonism of alpha-1 adrenoceptors.

Table 2: Functional Antagonism in Isolated Tissue Models

MetaboliteTissue ModelActivity MeasureValueSource(s)
KMD-3213GIsolated rat prostateAntagonist effect on noradrenaline-induced contraction~half of silodosin's effect fda.govtga.gov.autga.gov.au
KMD-3213GIsolated rat prostatepKb for inhibition of noradrenaline-induced contraction9.86 tga.gov.au
SilodosinIsolated rat prostate (comparison)pKb for inhibition of noradrenaline-induced contraction10.15 tga.gov.au

Assessment of Activity for Other Metabolites, e.g., MD127

In addition to the major metabolites, other minor metabolites have also been identified. For instance, MD127, a human metabolite of silodosin, has been assessed for its activity. Studies indicate that MD127 did not exhibit significant affinity for any of the α1-AR subtypes. Its affinities for the human α1A, α1B, and α1D AR subtypes were found to be 6.3, 47, and 35 times lower than that of silodosin, respectively tga.gov.au. This suggests that MD127 plays a minimal role in the pharmacological effects mediated by silodosin.

Pharmacokinetics of Silodosin Metabolites in Preclinical Systems

Absorption and Distribution Characteristics of Metabolites

Following administration, silodosin (B1681671) is absorbed and extensively distributed throughout the body. Its metabolites also exhibit specific distribution characteristics, which are influenced by factors such as plasma protein binding and their physicochemical properties.

Plasma Protein Binding of Metabolites

In preclinical species, silodosin itself demonstrates significant binding to plasma proteins. In rats and dogs, the in vitro plasma protein binding of silodosin is approximately 80%. researchgate.netsemanticscholar.orgdrugbank.com This binding is primarily attributed to alpha-1-acid glycoprotein. researchgate.netsemanticscholar.orgdrugbank.com

The major metabolites of silodosin, KMD-3213G (a glucuronide conjugate) and KMD-3293, also exhibit a high affinity for plasma proteins. In human plasma, both KMD-3213G and KMD-3293 have shown high protein binding, with a bound fraction of approximately 92%. tga.gov.au This extensive binding can influence their distribution and elimination characteristics.

Table 1: Plasma Protein Binding of Silodosin and its Metabolites
CompoundSpeciesPlasma Protein Binding (%)
SilodosinRat~80%
SilodosinDog~80%
KMD-3213GHuman~92%
KMD-3293Human~92%

Volume of Distribution Implications

The apparent volume of distribution (Vd) of silodosin in preclinical species such as rats and dogs has been observed to exceed the volume of total body water, indicating extensive tissue distribution. researchgate.netsemanticscholar.orgdrugbank.com In humans, the apparent volume of distribution of silodosin is approximately 49.5 L. drugbank.comfda.gov This suggests that the drug is not confined to the vascular compartment and distributes into various tissues. Following an oral dose of radiolabeled silodosin to male rats, radioactivity was rapidly and widely distributed to most tissues, with the highest concentrations found in the liver and kidney. researchgate.netsemanticscholar.orgdrugbank.com

While specific Vd values for the individual metabolites in preclinical systems are not extensively detailed in available literature, the widespread distribution of radioactivity following administration of radiolabeled silodosin implies that its metabolites are also distributed throughout the body. researchgate.netsemanticscholar.orgdrugbank.com

Excretion Pathways and Metabolic Clearance of Silodosin and its Metabolites

The elimination of silodosin and its metabolites occurs through both renal and fecal routes. The primary route of excretion for the total radioactivity from radiolabeled silodosin is via the feces.

Renal Excretion of Metabolites

Following a single oral dose of radiolabeled silodosin, the urinary excretion of radioactivity in rats and dogs is in the range of 15-34%. researchgate.netsemanticscholar.org In humans, approximately 33.5% of the administered radioactivity is recovered in the urine. drugbank.comprobes-drugs.org The unchanged parent drug accounts for less than 4% of the dose excreted in the urine, indicating that the majority of the renally excreted substances are its metabolites. researchgate.net

Fecal Excretion of Metabolites

The predominant route of elimination for silodosin and its metabolites is through fecal excretion. researchgate.netsemanticscholar.org In preclinical and clinical studies, the majority of the administered radioactivity is recovered in the feces. researchgate.net In humans, approximately 54.9% of the radioactivity is excreted in the feces. drugbank.comprobes-drugs.org This indicates that a significant portion of silodosin's metabolites are eliminated through biliary and/or intestinal secretion.

Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]-Silodosin
SpeciesUrinary Excretion (% of dose)Fecal Excretion (% of dose)
Rat/Dog15-34%Predominant route
Human~33.5%~54.9%

Comparative Exposure and Half-lives of Silodosin and its Major Metabolites

In preclinical models, the elimination half-life of silodosin is relatively short, approximately 2 hours in both rats and dogs. researchgate.netsemanticscholar.orgdrugbank.com This is in contrast to the longer half-life observed in humans.

In human plasma, two major metabolites have been identified: KMD-3213G, a glucuronide conjugate, and KMD-3293, which is formed via alcohol and aldehyde dehydrogenase pathways. researchgate.netfda.gov Notably, glucuronide conjugates of silodosin were not detected in the plasma of rats or dogs. researchgate.netsemanticscholar.orgdrugbank.com

Studies in humans have shown that the systemic exposure to the main metabolite, KMD-3213G, is substantially higher than that of the parent drug. The area under the plasma concentration-time curve (AUC) for KMD-3213G is approximately 4.5 times that of silodosin at steady state. fda.gov This active metabolite also has a significantly longer half-life of about 24 hours, compared to approximately 13.3 hours for silodosin. tga.gov.audrugbank.comfda.govprobes-drugs.org The exposure to the other major metabolite, KMD-3293, is comparable to that of the parent compound. fda.gov

Table 3: Steady-State Pharmacokinetic Parameters of Silodosin and its Major Metabolites in Humans
CompoundAUC (0-24h, ng*hr/mL)Cmax (ng/mL)Half-life (t1/2, hr)
Silodosin373.4 ± 164.9461.6 ± 27.5413.3 ± 8.07
KMD-3213G1660.5 ± 647.23102.4 ± 36.5124.1 ± 16.62
KMD-3293373.0 ± 141.7234.3 ± 12.5813.1 ± 7.10

Relative Plasma Exposure (AUC and Cmax) of KMD-3213G

A primary distinction in the metabolic profile of silodosin between humans and preclinical species is the formation of its major human metabolite, KMD-3213G, a glucuronide conjugate. In human plasma, KMD-3213G is the most abundant metabolite, with an area under the curve (AUC) approximately four times greater than that of the parent compound, silodosin. researchgate.netfda.govchemicalbook.com The maximum plasma concentration (Cmax) of KMD-3213G is also significant in humans. tga.gov.au

However, studies in preclinical species, specifically rats and dogs, have shown that glucuronide conjugates of silodosin, including KMD-3213G, were not detected in plasma. researchgate.netsemanticscholar.org This indicates a significant species-specific difference in the primary metabolic pathway of silodosin. Consequently, data on the relative plasma exposure (AUC and Cmax) of KMD-3213G in these preclinical systems is not available as it is not a significant metabolite in these species.

While KMD-3213G is absent in the plasma of rats, other metabolites have been identified. In vivo studies in rats have detected dehydrogenated and N-dealkylated metabolites of silodosin in plasma. nih.govkisti.re.kr Furthermore, a comprehensive analysis of rat urine and feces identified a total of 13 phase I metabolites (including hydroxylated, N-dealkylated, dehydrogenated, and oxidative metabolites) and six phase II metabolites (including glucosylated, glucuronide, and N-sulphated metabolites). nih.govkisti.re.kr However, quantitative data regarding the AUC and Cmax of these individual metabolites in the plasma of preclinical species are not extensively reported in the available literature.

The following table summarizes the steady-state pharmacokinetic parameters of silodosin and its major metabolites in humans, highlighting the data that is notably absent in preclinical species.

MoietyAUC0-24 (ng·hr/mL)Cmax (ng/mL)
Silodosin373.4 ± 164.9461.6 ± 27.54
KMD-3213G1660.5 ± 647.23102.4 ± 36.51
KMD-3293373.0 ± 141.7234.3 ± 12.58
Data from human studies following multiple doses of 8 mg silodosin. fda.gov

Terminal Half-life Dynamics of Major Metabolites

The terminal half-life of a drug and its metabolites is a critical parameter in determining dosing intervals and potential for accumulation. In humans, the major metabolite KMD-3213G has an extended terminal half-life of approximately 24 hours, which is considerably longer than that of the parent drug, silodosin (approximately 13.3 hours). fda.govchemicalbook.com

The table below provides a comparison of the terminal half-life of silodosin in different species.

SpeciesTerminal Half-life (t½) of Silodosin
Rat~2 hours
Dog~2 hours
Human~13.3 hours

In Vitro and Preclinical Species Differences in Silodosin Metabolism

Significant species differences exist in the metabolism of silodosin, which primarily accounts for the varied pharmacokinetic profiles observed between preclinical models and humans. These differences are evident from both in vivo and in vitro studies.

The most prominent species difference is the route of metabolism. In humans, silodosin is extensively metabolized, with the main pathway being glucuronidation to form KMD-3213G. researchgate.netchemicalbook.com This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). chemicalbook.com Other metabolic pathways in humans include oxidation via cytochrome P450 3A4 (CYP3A4) and dehydrogenation by alcohol and aldehyde dehydrogenases. chemicalbook.com

Conversely, in vitro and in vivo studies in rats and dogs have demonstrated that the formation of glucuronide conjugates, the major metabolic pathway in humans, is not a significant route of elimination in these preclinical species. researchgate.netsemanticscholar.org In rats, a more diverse range of metabolites has been identified, suggesting that other metabolic pathways are more prominent. nih.govkisti.re.kr These include hydroxylation, N-dealkylation, dehydrogenation, and oxidation as primary phase I metabolic routes. nih.gov While glucuronide and sulphate conjugates were detected in rat excreta, they were not major plasma components. nih.govkisti.re.kr

These species-specific metabolic profiles highlight the challenges in extrapolating pharmacokinetic data from preclinical species to humans. The absence of the major human metabolite, KMD-3213G, in rats and dogs means that the pharmacological and toxicological assessment in these models may not fully represent the clinical scenario where this active metabolite is present in high concentrations. tga.gov.au The differences in hepatic clearance between species further contribute to the observed variations in bioavailability and elimination half-life. researchgate.netresearchgate.net

Analytical Methodologies for Quantification of Silodosin Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred and indispensable technique for the bioanalysis of silodosin (B1681671) and its metabolites due to its high selectivity, sensitivity, and robustness. researchgate.nettandfonline.com This approach allows for the precise quantification of compounds even at very low concentrations in complex biological samples like human plasma. tandfonline.comsemanticscholar.org The new generation of high-resolution mass spectrometry (HRMS) systems further enhances these capabilities, offering high-throughput analysis with information-rich qualitative data. tandfonline.com

Several sensitive and selective LC-MS/MS methods have been established for the simultaneous determination of silodosin (SLD) and its primary active metabolite, silodosin β-d-glucuronide (KMD-3213G), in human plasma. researchgate.netnih.gov These methods are vital for pharmacokinetic and bioequivalence studies, as KMD-3213G demonstrates significant pharmacological activity. researchgate.nettandfonline.com The ionization of the analytes is typically carried out in the positive ionization mode, monitoring specific mass-to-charge ratio (m/z) transitions for each compound to ensure specificity. researchgate.netnih.gov For instance, one method monitored the transitions of m/z 496.1 → 261.2 for silodosin and m/z 670.2 → 494.1 for KMD-3213G. semanticscholar.orgnih.gov These methods demonstrate good linearity over a specified concentration range, with one study reporting a range of 0.10–80.0 ng/mL for both silodosin and KMD-3213G. researchgate.netsemanticscholar.orgnih.gov Another method reported linear ranges of 0.50–207.38 ng/mL for silodosin and 4.12–302.84 ng/mL for KMD-3213G. tandfonline.com

AnalyteChromatographic ColumnMobile PhaseLinearity Range (ng/mL)Ion Transition (m/z)Reference
Silodosin (SLD)Symmetry C18 (50 × 4.6 mm, 5 μm)10 mM ammonium formate in water and methanol-acetonitrile (40:60, v/v)0.10–80.0496.1 → 261.2 researchgate.netnih.gov
KMD-3213GSymmetry C18 (50 × 4.6 mm, 5 μm)10 mM ammonium formate in water and methanol-acetonitrile (40:60, v/v)0.10–80.0670.2 → 494.1 researchgate.netnih.gov
Silodosin (SLD)Not SpecifiedNot Specified0.50–207.38Not Specified tandfonline.com
KMD-3213GNot SpecifiedNot Specified4.12–302.84Not Specified tandfonline.com

Effective sample preparation is a critical step in bioanalysis to remove interferences from the biological matrix and improve analytical system performance. researchgate.net For silodosin and its metabolites, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. researchgate.nettandfonline.com

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. One validated method used a solvent mixture of ethyl acetate (B1210297) and methyl tert-butyl ether for the extraction of silodosin and KMD-3213G from human plasma. researchgate.netnih.gov This LLE procedure demonstrated high and consistent extraction recoveries, ranging from 90.8–93.4% for silodosin and 87.6–89.9% for its metabolite. semanticscholar.orgnih.gov Another LLE method utilized methyl tert-butyl ether alone for the extraction of silodosin. tandfonline.com

Solid-Phase Extraction (SPE): SPE is another widely used technique that separates components of a mixture based on their physical and chemical properties. tandfonline.com A rapid and sensitive UPLC-MS/MS method employed SPE for the extraction and purification of silodosin from biological samples using magnetic carboxylated multiwalled carbon nanotubes as the sorbent. akjournals.com This magnetic SPE method yielded high extraction recoveries of over 90.0%. akjournals.com Another method reported using SPE, achieving recoveries of approximately 60% for silodosin and around 90% for KMD-3213G. tandfonline.com

In quantitative LC-MS/MS analysis, stable-isotope-labeled (SIL) analogs of the analyte are frequently used as internal standards (IS) to compensate for variations in sample preparation and matrix effects. nih.govwaters.com Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are commonly chosen for this purpose. sigmaaldrich.comiaea.org These standards are ideal because they co-elute with the analyte and have nearly identical chemical and physical properties, but are distinguishable by their mass. waters.com Several validated methods for the quantification of silodosin and KMD-3213G in human plasma have successfully utilized their respective deuterated analogs as internal standards. researchgate.netsemanticscholar.orgnih.gov The use of a SIL internal standard is considered the norm in the majority of quantitative analyses and is recommended when feasible to ensure the accuracy and ruggedness of the bioanalytical method. waters.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique used for the estimation of silodosin in bulk drug and pharmaceutical formulations. oup.comaustinpublishinggroup.com Reversed-phase HPLC (RP-HPLC) methods are particularly common and have been developed for the simultaneous estimation of silodosin with other drugs or for the analysis of silodosin in the presence of its impurities and degradation products. researchgate.netrjptonline.orgresearchgate.net These methods are valued for their accuracy, precision, and robustness, meeting the validation criteria set by the International Council on Harmonisation (ICH) guidelines. rjptonline.org

HPLC systems are coupled with various detectors to quantify the separated compounds. The choice of detector depends on the properties of the analyte and the required sensitivity of the assay.

UV and Photodiode Array (DAD) Detection: Ultraviolet (UV) detectors are commonly used for the analysis of silodosin. austinpublishinggroup.comrjptonline.org Methods have been developed using UV detection at wavelengths such as 270 nm and 269 nm. researchgate.netrjptonline.orgresearchgate.net A Photodiode Array Detector (PDAD), which can acquire spectra across a range of wavelengths simultaneously, offers more comprehensive data. One stability-indicating RP-HPLC method for silodosin utilized a PDAD set at 225 nm. nih.gov

Spectrofluorometry: For enhanced sensitivity and selectivity, spectrofluorimetric methods can be employed. A method based on First Derivative Synchronous Fluorescence Spectroscopy (1DSFS) was developed for the analysis of silodosin. nih.gov This technique involved measuring peak amplitudes at 360 nm (with Δλ = 90 nm) and demonstrated a high degree of sensitivity, with a linearity range of 0.05–0.50 µg/mL. nih.gov

MethodDetectorColumnWavelengthLinearity RangeReference
RP-HPLCUVOROSIL C18 (150 x 4.6 mm, 3µm)270 nm2-48 µg/mL rjptonline.org
RP-HPLCPDADNot Specified225 nm0.50-90 µg/mL nih.gov
SpectrofluorimetryFluorescenceNot Applicable360 nm (Δλ = 90 nm)0.05-0.50 µg/mL nih.gov
RP-HPLCUVZodiacil (150 x 4.6 mm, 3.5µm)269 nmNot Specified researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) for Metabolite Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. oup.comoup.com Several UHPLC methods have been developed for the analysis of silodosin and its metabolites, demonstrating the advantages of this technology. akjournals.comoup.comnih.gov One stability-indicating, mass-compatible UHPLC method was developed for the quantitative determination of silodosin and its related substances. oup.com Another study utilized UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) for the in vivo metabolic investigation of silodosin, successfully identifying numerous phase I and phase II metabolites in rat urine, feces, and plasma. nih.gov The chromatographic separation in these methods is often achieved on specialized UHPLC columns, such as an ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm). akjournals.com

Emerging Chromatographic and Spectroscopic Techniques in Metabolite Research

The quantitative bioanalysis of silodosin and its metabolites has been predominantly accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique recognized for its sensitivity and selectivity. tandfonline.comnih.gov However, the evolving landscape of pharmaceutical analysis necessitates the development of more advanced bioanalytical methods that offer higher sensitivity, speed, and robustness to support complex studies, such as those involving combination therapies. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, represents a significant advancement in this area. austinpublishinggroup.comoup.com UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC methods. oup.com For instance, a stability-indicating UHPLC method was developed to separate silodosin from its process-related impurities and degradation products, demonstrating the superior resolving power of this technique. oup.com

Novel Adsorbent Materials for Metabolite Enrichment (e.g., Magnetic Carboxylated Multiwalled Carbon Nanotubes)

Effective sample preparation is a critical step in the analysis of drug metabolites from complex biological matrices. A significant challenge is the interference from endogenous components, which necessitates efficient enrichment and purification of the target analytes. akjournals.comscispace.com Magnetic solid-phase extraction (MSPE) has emerged as a superior alternative to traditional methods like liquid-liquid extraction and solid-phase extraction, owing to its simplicity, speed, and high enrichment factor. The key to MSPE is the adsorbent material, and there is growing research into novel nanomaterials for this purpose. akjournals.comnih.gov

One such promising material is magnetic carboxylated multi-walled carbon nanotubes (Fe3O4-MWCNTs-COOH). akjournals.comscispace.com Carbon nanotubes possess unique properties, including large surface area, excellent mechanical stiffness, and nanoscale size, making them effective adsorbents. akjournals.comnih.gov The incorporation of magnetic nanoparticles (like Fe3O4) allows for easy and rapid separation of the adsorbent from the sample solution using an external magnet. akjournals.commdpi.com Furthermore, the functionalization of MWCNTs with carboxyl groups (-COOH) enhances their dispersibility in aqueous solutions and provides sites for interaction with analytes. nih.govmdpi.com

A method utilizing Fe3O4-MWCNTs-COOH for the magnetic solid-phase extraction of silodosin from biological samples, followed by UPLC-MS/MS analysis, has been developed and validated. akjournals.comscispace.com The study systematically optimized various experimental parameters to maximize the extraction recovery of silodosin. The pH of the sample solution was found to be a critical factor, with optimal recovery achieved at a pH of 7. akjournals.comscispace.com

Table 1: Optimized Parameters for Silodosin Enrichment using Magnetic Carboxylated Multiwalled Carbon Nanotubes
ParameterOptimized Condition
Adsorbent Amount20 mg
Sample Solution pH7.0
Adsorption Time10 min
Elution SolventMethanol
Elution Volume0.25 mL
Data sourced from a study on the determination of silodosin in biological samples using UPLC-MS/MS combined with magnetic carboxylated multiwalled carbon nanotubes. akjournals.comscispace.com

This novel adsorbent material demonstrates high adsorption capacity and can be reused multiple times, making it a cost-effective and efficient tool for the enrichment of silodosin and potentially its metabolites from complex biological fluids prior to chromatographic analysis. akjournals.com

Validation Parameters and Method Performance for Metabolite Quantification

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of bioanalytical methods for quantifying silodosin and its metabolites is performed according to guidelines set by international bodies like the International Conference on Harmonization (ICH). longdom.orgresearchgate.netrjptonline.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. longdom.orgresearchgate.netjchr.org

Specificity and Selectivity: This parameter ensures that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. longdom.org In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specific mass-to-charge (m/z) transitions monitored for the analyte and internal standard. researchgate.netnih.gov

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. longdom.org For the simultaneous determination of silodosin and its primary active metabolite, KMD-3213G (silodosin β-D-glucuronide), LC-MS/MS methods have demonstrated excellent linearity over specific concentration ranges. longdom.orgnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. researchgate.net Precision measures the degree of scatter between a series of measurements, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the relative standard deviation (%RSD). longdom.orgjchr.org Validated methods for silodosin and its metabolites consistently show high accuracy and precision, with %RSD values typically below 15%. jchr.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. researchgate.netjchr.org These values indicate the sensitivity of the method. For silodosin, reported LOQ values in HPLC methods can be as low as 1.53 µg/ml, while more sensitive UPLC-MS/MS methods can quantify it at sub-nanogram levels (e.g., 0.3 ng/mL). akjournals.comjchr.org

The performance of various validated analytical methods for the quantification of silodosin and its main glucuronide metabolite is summarized in the table below.

Table 2: Performance Data of Validated Analytical Methods for Silodosin and its Metabolites
Analyte(s)Analytical MethodMatrixLinearity Range (ng/mL)Extraction Recovery (%)LOQ (ng/mL)
Silodosin & KMD-3213GLC-MS/MSHuman Plasma0.10 - 80.0 (both)90.8 - 93.4 (Silodosin) 87.6 - 89.9 (KMD-3213G)0.10 (both)
Silodosin & KMD-3213GLC-MS/MSHuman Plasma0.502 - 207.376 (Silodosin) 4.121 - 302.836 (KMD-3213G)~60 (Silodosin) ~90 (KMD-3213G)0.502 (Silodosin) 4.121 (KMD-3213G)
SilodosinUPLC-MS/MS with MSPEBiological Samples1.0 - 800Not SpecifiedNot specified (LOD is 0.3)
SilodosinRP-HPLCBulk/Formulation20,000 - 100,00097.5 - 98.351,530
SilodosinRP-HPLCBulk/Formulation10,000 - 60,00098.9 - 100.216,570
Data compiled from various validation studies. researchgate.netakjournals.comlongdom.orgresearchgate.netjchr.orgnih.gov Note: µg/mL values were converted to ng/mL for consistency.

Enzyme and Transporter Interactions Influencing Silodosin Metabolite Profiles

Impact of UGT2B7 Inhibition on Silodosin (B1681671) and Metabolite Exposure

Silodosin is extensively metabolized, with glucuronidation being a major pathway. This process is primarily mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), which conjugates silodosin to form its main active metabolite, silodosin glucuronide (KMD-3213G) drugbank.comfda.govtga.gov.auabbvie.cawikipedia.orgeuropa.eueuropa.eutmda.go.tzgeneesmiddeleninformatiebank.nl. Silodosin glucuronide exhibits a longer elimination half-life, approximately 24 hours, and achieves significantly higher plasma exposure, with an area under the curve (AUC) estimated to be about three to four times greater than that of the parent silodosin drugbank.comfda.govtga.gov.auabbvie.cawikipedia.orgeuropa.eueuropa.eutmda.go.tzgeneesmiddeleninformatiebank.nl.

The role of UGT2B7 in silodosin metabolism highlights the potential impact of UGT2B7 inhibitors on silodosin's pharmacokinetic profile. Co-administration with inhibitors of UGT2B7, such as probenecid, valproic acid, or fluconazole, may lead to increased exposure to silodosin abbvie.catmda.go.tzfda.gov.phtmda.go.tz. Furthermore, genetic polymorphisms in the UGT2B7 gene have been shown to influence silodosin metabolism, with specific variants associated with a longer terminal half-life and increased AUC, indicating variability in silodosin exposure due to genetic factors affecting UGT2B7 activity nih.gov.

Influence of CYP3A4 Modulation on Silodosin Metabolite Formation

Silodosin undergoes oxidative metabolism, with cytochrome P450 3A4 (CYP3A4) identified as a key enzyme in these pathways tga.gov.auabbvie.cawikipedia.orgeuropa.eueuropa.eutmda.go.tzgeneesmiddeleninformatiebank.nlpatsnap.com. However, in vitro studies suggest that CYP3A4 is not directly involved in the formation of silodosin's two major metabolites: silodosin glucuronide (KMD-3213G) and KMD-3293 fda.gov.

Despite this, modulation of CYP3A4 activity can significantly impact silodosin and its metabolite exposure. Co-administration with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), has been shown to substantially increase silodosin's maximum plasma concentration (Cmax) and AUC. For instance, ketoconazole (400 mg) increased silodosin Cmax by approximately 3.8-fold and AUC by 3.2-fold fda.govfda.gov.phdrugs.comrxabbvie.com. This interaction also led to a 3.3-fold increase in the AUC and Cmax of KMD-3213G fda.gov. Consequently, silodosin is contraindicated with strong CYP3A4 inhibitors fda.gov.phdrugs.comnih.gov. The effects of moderate CYP3A4 inhibitors on silodosin pharmacokinetics have not been fully evaluated, but caution is advised due to the potential for increased silodosin concentrations fda.govfda.gov.phpatsnap.com.

Effects of P-glycoprotein Inhibition on Silodosin and Metabolite Levels

Silodosin has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter fda.govtga.gov.auwikipedia.orgeuropa.eueuropa.eutmda.go.tzgeneesmiddeleninformatiebank.nlrxabbvie.comnih.goveuropa.eunih.govtga.gov.auclinicaltrials.gov. P-gp plays a critical role in transporting various drugs across cell membranes, and its inhibition can alter drug disposition. In vitro studies confirm silodosin's role as a P-gp substrate fda.govtga.gov.auwikipedia.orgeuropa.eueuropa.eutmda.go.tzrxabbvie.comnih.goveuropa.eutga.gov.au.

Evaluation of Silodosin's Potential to Inhibit or Induce Cytochrome P450 Enzyme Systems

In vitro studies have investigated silodosin's potential to interact with cytochrome P450 (CYP) enzyme systems. The available data indicate that silodosin does not generally inhibit or induce major CYP enzyme systems fda.govtga.gov.aueuropa.eueuropa.eutmda.go.tzdrugs.comrxabbvie.comnih.govtga.gov.au. Specifically, in vitro assessments showed that silodosin did not inhibit the activity of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, nor did it induce the activity of CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, or P-gp fda.govfda.gov.phtga.gov.au.

However, silodosin did exhibit weak inhibitory activity against CYP2D6 and CYP3A4 in vitro, with IC50 values of 21.7 μM and 100.3 μM, respectively tga.gov.au. The major silodosin metabolites, KMD-3213G and KMD-3293, did not demonstrate any significant inhibitory activity against the tested CYP enzymes tga.gov.au. Furthermore, neither silodosin nor its metabolites showed any CYP isozyme induction potential tga.gov.au.

Future Directions in Silodosin Metabolite Academic Research

In-depth Characterization of Minor Metabolites and their Potential Biological Relevance

While the primary metabolic pathways of silodosin (B1681671) have been established, leading to the formation of its main active metabolite, KMD-3213G, a significant knowledge gap exists concerning its minor metabolites. chemicalbook.com Research in rat models has identified a complex array of metabolites, including 13 phase I and six phase II metabolites. researchgate.netnih.gov These include products of hydroxylation, N-dealkylation, dehydrogenation, and oxidation, as well as glucosylated, glucuronide, and N-sulphated conjugates. researchgate.netnih.gov

Future academic research must focus on the definitive structural elucidation of these minor metabolites in human subjects. This involves isolating and characterizing these compounds from biological matrices. Following characterization, it is crucial to investigate their biological relevance. This includes assessing their:

Enzyme Inhibition/Induction Potential: Evaluating whether these metabolites can inhibit or induce key drug-metabolizing enzymes, such as CYP isoforms, which could lead to drug-drug interactions.

Contribution to Inter-individual Variability: Exploring if differences in the formation or clearance of these minor metabolites contribute to the observed variability in patient response.

A thorough understanding of the complete metabolic profile, including minor constituents, is essential for a comprehensive grasp of silodosin's disposition and action in the body.

Investigating the Role of Genetic Polymorphisms in Metabolite Formation Variability

The variability in patient response to silodosin is, in part, attributable to genetic polymorphisms in the enzymes responsible for its metabolism. mdpi.comnih.gov Key enzymes involved include UDP-glucuronosyltransferase 2B7 (UGT2B7), CYP3A4, and CYP3A5. nih.govmdpi.com

Future research should expand upon these findings by:

Investigating a Wider Range of Polymorphisms: While studies have identified key polymorphisms in CYP3A4, CYP3A5, and UGT2B7, a more extensive analysis of other potential variants within these and other relevant genes (e.g., ADH, ALDH) is warranted. mdpi.comnih.govresearchgate.net

Correlating Genotype with Metabolite Profile: Moving beyond the parent drug's pharmacokinetics, studies should aim to directly correlate specific genetic variants with the plasma concentrations of individual metabolites. This would clarify how polymorphisms shift metabolic pathways, for instance, favoring oxidation via CYP3A4 over direct glucuronidation by UGT2B7 in individuals with certain genotypes.

Population-Specific Pharmacogenomics: Research has been conducted in Chinese and Russian populations. nih.govmdpi.com Expanding these pharmacogenomic studies to other ethnic groups is crucial to understand population-specific differences in metabolite formation and to tailor therapeutic strategies accordingly.

This line of inquiry will be fundamental in advancing personalized medicine, allowing for the prediction of an individual's metabolic profile based on their genetic makeup.

Table 1: Key Genetic Polymorphisms Affecting Silodosin Pharmacokinetics

GenePolymorphismObserved Effect on Silodosin PharmacokineticsReference
CYP3A4CYP3A422 (rs35599367)Carriers of the CT genotype showed higher minimum steady-state plasma concentration (Css min). mdpi.comnih.govresearchgate.net
CYP3A5CYP3A53 (rs776746)GG homozygotes showed greater improvement in efficacy parameters. The 1/1 polymorphism was associated with a slower time to reach Cmax. mdpi.comnih.govresearchgate.net
UGT2B7rs7439366TT carriers demonstrated improved maximum urinary flow rate (Qmax). mdpi.comnih.govresearchgate.net
UGT2B7UGT2B7*2Carriers showed a longer terminal half-life and larger area under the curve (AUC), indicating increased exposure. nih.gov

Computational Modeling and Simulation of Metabolite Pharmacodynamics and Biotransformation

Computational, or in silico, methods are becoming indispensable tools in pharmacology and toxicology. nih.gov For silodosin metabolite research, these models offer a predictive, high-throughput alternative to resource-intensive experimental assays. researchgate.net

Future academic directions in this area include:

Predictive Toxicology: In silico toxicological screening has already been applied to predict the potential for skin sensitization and ocular irritancy of silodosin metabolites identified in rats. researchgate.netnih.gov Future work should expand these models to predict a wider range of toxicities (e.g., genotoxicity, carcinogenicity) for all identified human metabolites. researcher.life

Metabolic Pathway Simulation: Developing comprehensive computational models that simulate the entire biotransformation pathway of silodosin. mdpi.com Such models could predict the relative flux through different metabolic routes (e.g., CYP3A4 vs. UGT2B7) based on initial drug concentration and the presence of specific genetic polymorphisms.

Pharmacodynamic Modeling: Creating models to predict the interaction of silodosin metabolites with their biological targets. This involves predicting binding affinities for α-adrenoceptors and other potential off-targets, helping to identify biologically active metabolites and anticipate their pharmacodynamic effects.

P-glycoprotein Interaction Models: Since silodosin is a substrate for the P-glycoprotein (P-gp) transporter, computational models can be developed to predict whether its metabolites are also substrates or inhibitors of P-gp, which has implications for drug distribution and elimination. researchgate.netnih.gov

These computational approaches can accelerate research by prioritizing metabolites for further experimental investigation and providing mechanistic insights into the variability of silodosin's effects. nih.gov

Exploration of Novel Analytical Strategies for Comprehensive Metabolome Analysis

A complete understanding of silodosin's metabolic fate requires sophisticated analytical strategies capable of detecting and quantifying a wide array of metabolites in complex biological samples. researchgate.net While methods like HPLC-MS/MS are established for quantifying silodosin and its main glucuronide metabolite, future research will leverage more advanced techniques for a global view of the metabolome. austinpublishinggroup.comresearchgate.net

Key future directions include:

Untargeted Metabolomics: The application of untargeted metabolomics, using high-resolution mass spectrometry platforms like LC-Q-TOF-MS/MS, is a powerful strategy to capture a snapshot of all detectable metabolites simultaneously. nih.gov This approach can uncover novel or unexpected metabolites and reveal metabolic pathways affected by silodosin administration. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-QTOF-MS/MS are crucial for the structural elucidation of unknown metabolites. researchgate.netnih.gov The high mass accuracy and MS/MS fragmentation data are essential for identifying novel phase I and phase II conjugates.

Development of Greener Analytical Methods: There is a growing emphasis on developing eco-friendly analytical methods that reduce the use of hazardous organic solvents, as demonstrated by recent work on novel spectrophotometric techniques. nih.gov

Integrated 'Omics' Approaches: The ultimate goal is to integrate metabolomic data with pharmacogenomic and proteomic data. This systems-level approach will provide the most comprehensive understanding of how an individual's genetic makeup and protein expression influence the metabolic profile of silodosin and its ultimate clinical effect.

Table 2: Comparison of Analytical Techniques for this compound Analysis

Analytical TechniquePrimary Application in Silodosin ResearchAdvantagesFuture Research FocusReference
HPLC-MS/MSTargeted quantification of silodosin and known metabolites (e.g., KMD-3213G).High sensitivity, specificity, and robustness for quantitative analysis.Method development for a broader range of known minor metabolites. researchgate.netaustinpublishinggroup.comresearchgate.net
UHPLC-QTOF-MS/MSIdentification and structural characterization of unknown metabolites; untargeted metabolomics.High mass accuracy and resolution, enabling identification of novel compounds.Comprehensive profiling of the entire silodosin metabolome in human samples. researchgate.netnih.govnih.gov
SpectrophotometryQuantification of silodosin in pharmaceutical formulations.Cost-effective, accessible, and suitable for eco-friendly method development.Application to metabolite analysis where feasible, focusing on green chemistry principles. nih.gov

Q & A

Q. What are the primary metabolic pathways and enzymes involved in silodosin metabolism?

Silodosin is metabolized predominantly via cytochrome P450 (CYP)3A4-mediated oxidation and UDP-glucuronosyltransferase (UGT)2B7-mediated glucuronidation, yielding the active metabolite KMD-3213G (silodosin glucuronide). This metabolite exhibits a longer half-life (~24 hours) and higher systemic exposure (AUC 3–4× parent drug) due to reduced renal clearance . Methodologically, enzyme inhibition/induction studies using human liver microsomes or recombinant enzymes are critical for pathway validation.

Q. How can researchers reliably identify and quantify silodosin metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Solid-phase extraction to isolate metabolites from plasma/urine.
  • Chromatography : Reverse-phase columns (e.g., C18) with gradient elution to separate silodosin and KMD-3213G.
  • Mass detection : Multiple reaction monitoring (MRM) transitions for silodosin (m/z 496→274) and KMD-3213G (m/z 672→496) .
ParameterSilodosinKMD-3213G
Retention time8.2 min6.7 min
LOD (ng/mL)0.10.05
LOQ (ng/mL)0.30.15

Q. What are the key pharmacokinetic differences between silodosin and its glucuronide metabolite?

KMD-3213G has a 24-hour half-life (vs. 13.3 hours for silodosin) and accounts for ~60% of total drug exposure. Its prolonged activity supports once-daily dosing. However, its tissue penetration and α1A-adrenergic receptor binding affinity are 10× lower than silodosin, necessitating pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with clinical outcomes .

Advanced Research Questions

Q. How should researchers address discrepancies in metabolite stability across in vitro and in vivo models?

In vitro models (e.g., hepatocytes) often overestimate glucuronide stability due to lack of systemic clearance. To resolve contradictions:

  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate enterohepatic recirculation and renal reabsorption.
  • Validate findings in cannulated rodent models to directly measure metabolite biliary excretion .

Q. What methodological strategies mitigate batch-to-batch variability in metabolite characterization studies?

  • Standardization : Include internal controls (e.g., stable isotope-labeled metabolites) in each analytical batch.
  • Cross-validation : Compare data across independent labs using harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines).
  • Quality control (QC) : Report inter-day precision (<15% CV) and accuracy (85–115%) for all metabolite assays .

Q. How can conflicting data on metabolite toxicity be resolved?

KMD-3213G shows species-specific toxicity (e.g., rat LD50 = 0.347 mg/kg), but human relevance is unclear. Approaches include:

  • Comparative toxicogenomics : Assess orthologs of UGT2B7 and CYP3A4 across species.
  • Adverse event mining : Correlate metabolite exposure with clinical trial data (e.g., post-marketing surveillance for hypotension or ejaculatory disorders) .

Q. What frameworks integrate silodosin metabolite data into systematic reviews of BPH therapies?

Apply PICO criteria (Population: BPH patients; Intervention: Silodosin; Comparison: Other α-blockers; Outcome: IPSS/Qmax) to structure meta-analyses. Use dose-response models to differentiate contributions of silodosin and KMD-3213G to efficacy, adjusting for covariates like renal function .

Data Interpretation & Reproducibility

Q. What statistical methods are optimal for analyzing non-linear metabolite pharmacokinetics?

  • Non-compartmental analysis (NCA) : Estimate AUC, Cmax, and half-life.
  • Non-linear mixed-effects modeling (NLME) : Identify covariates (e.g., age, CYP3A4 genotype) influencing metabolite exposure.
  • Bayesian approaches : Incorporate prior data from similar molecules to improve parameter estimation in small cohorts .

Q. How should researchers validate metabolite biomarkers for silodosin response prediction?

  • Phase 1 : Discovery cohort (n ≥ 100) with untargeted metabolomics to identify candidate biomarkers.
  • Phase 2 : Targeted validation in an independent cohort using predefined MRM transitions.
  • Phase 3 : Prospective clinical trials to confirm biomarker utility (e.g., ROC analysis for sensitivity/specificity) .

Experimental Design Considerations

Q. What are best practices for designing crossover studies comparing silodosin metabolites to other α-blockers?

  • Washout periods : ≥5 half-lives (e.g., 7 days for silodosin) to avoid carryover effects.
  • Endpoint stratification : Separate voiding vs. storage symptom improvements, as metabolites may differentially affect bladder neck vs. detrusor receptors .

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